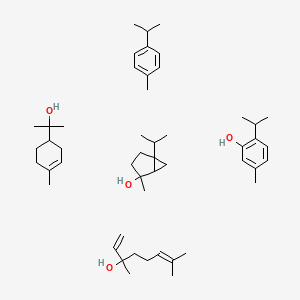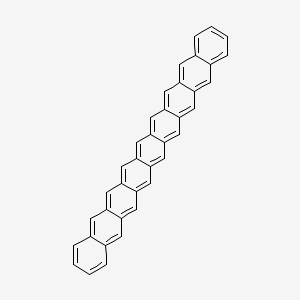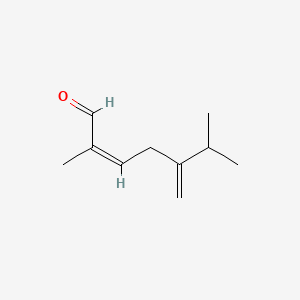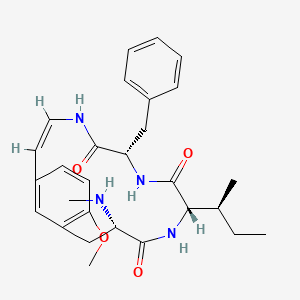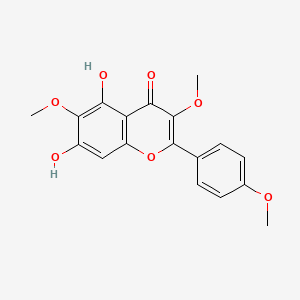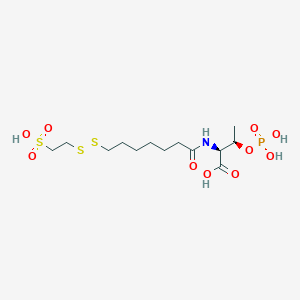
CoM-S-S-CoB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CoM-S-S-CoB is an organic disulfide and a S-substituted coenzyme M. It derives from an O-phospho-L-threonine. It is a conjugate acid of a CoM-S-S-CoB(4-).
Scientific Research Applications
Country of Origin Effects on Brand Equity :
- Moradi and Zarei (2012) investigated the influence of the country of brand (COB) and country of manufacture (COM) on brand equity formation among Iranian consumers. They found that COB has a significant effect on brand loyalty (Moradi & Zarei, 2012).
- Mostafa (2015) explored the effects of COB and COM on overall brand equity. The study showed that both COB and COM significantly affect consumer-based brand equity, with COM having a lesser effect (Mostafa, 2015).
Product-Specific Country of Origin Impact :
- Pamungkas and Salehudin (2022) focused on the Product-Specific Industry image from COB and COM on consumer perceived quality of a bi-national product. They found significant influence of COM and COB on consumers' perceived quality (Pamungkas & Salehudin, 2022).
Mechanism of Methane Formation in Methyl-Coenzyme M Reductase :
- Pelmenschikov et al. (2002) investigated the mechanism of methane formation in methyl-coenzyme M reductase (MCR), which involved a significant role of CoB and CoM coenzymes. This study provides a detailed theoretical analysis of the chemical process involved in methanogenesis (Pelmenschikov et al., 2002).
Thermal Characteristics of Chip on Metal Package :
- Maeng and Ko (2015) studied the thermal characteristics of chip on board (COB) and chip on metal (COM) packages. This research is crucial for understanding the thermal management in electronics (Maeng & Ko, 2015).
properties
Product Name |
CoM-S-S-CoB |
|---|---|
Molecular Formula |
C13H26NO10PS3 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,3R)-3-phosphonooxy-2-[7-(2-sulfoethyldisulfanyl)heptanoylamino]butanoic acid |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/t10-,12+/m1/s1 |
InChI Key |
OBGQLHXSMIBYLN-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



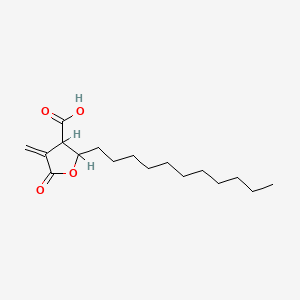
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
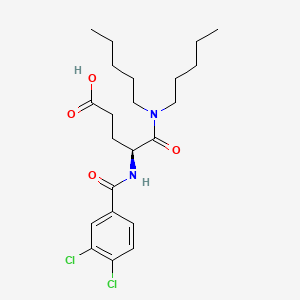
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
